molecular formula C25H52O3 B12562334 1,3-Bis(undecyloxy)propan-2-OL CAS No. 201995-24-6

1,3-Bis(undecyloxy)propan-2-OL

Cat. No.: B12562334
CAS No.: 201995-24-6
M. Wt: 400.7 g/mol
InChI Key: ZQCMZNFRIZWOJD-UHFFFAOYSA-N
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Description

1,3-Bis(undecyloxy)propan-2-OL is an organic compound with the molecular formula C25H52O3. It is a type of diol, which means it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes two long undecyloxy chains attached to a central propane-2-ol backbone. This structure imparts specific physical and chemical properties that make it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(undecyloxy)propan-2-OL typically involves the reaction of 1,3-dichloropropan-2-ol with undecanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the undecanol displace the chlorine atoms on the 1,3-dichloropropan-2-ol, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(undecyloxy)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl groups with halogens.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes, depending on the specific conditions.

    Reduction: The major products are alkanes.

    Substitution: The major products are halogenated compounds.

Scientific Research Applications

1,3-Bis(undecyloxy)propan-2-OL has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a surfactant or emulsifying agent in biological studies.

    Industry: It is used in the formulation of cosmetics and personal care products due to its moisturizing properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(undecyloxy)propan-2-OL is largely dependent on its ability to interact with biological membranes. The long undecyloxy chains allow the compound to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(allyloxy)-2-propanol: Similar in structure but with allyloxy groups instead of undecyloxy groups.

    1,3-Bis(2-propynyloxy)propan-2-ol: Contains propynyloxy groups, which impart different chemical properties.

    1,3-Bis(1-naphthalenyloxy)-2-propanol: Contains naphthalenyloxy groups, making it more aromatic.

Uniqueness

1,3-Bis(undecyloxy)propan-2-OL is unique due to its long undecyloxy chains, which provide it with distinct amphiphilic properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important, such as in surfactants and emulsifiers.

Properties

CAS No.

201995-24-6

Molecular Formula

C25H52O3

Molecular Weight

400.7 g/mol

IUPAC Name

1,3-di(undecoxy)propan-2-ol

InChI

InChI=1S/C25H52O3/c1-3-5-7-9-11-13-15-17-19-21-27-23-25(26)24-28-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3

InChI Key

ZQCMZNFRIZWOJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOCC(COCCCCCCCCCCC)O

Origin of Product

United States

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